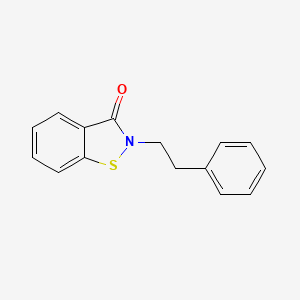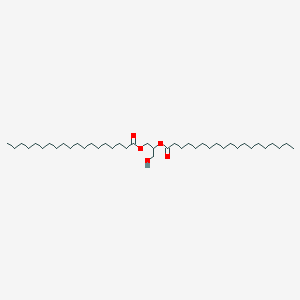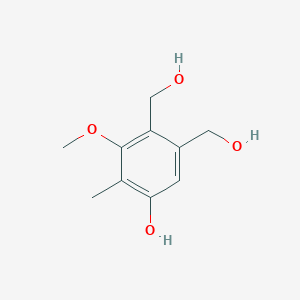![molecular formula C41H53NO10 B3025985 [(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate CAS No. 171249-05-1](/img/structure/B3025985.png)
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lepimectin A4 is a synthetic macrocyclic lactone that constitutes a major component of the insecticide lepimectin. It is a semi-synthetic derivative of milbemycin, which is produced by the fermentation of Streptomyces species. Lepimectin A4 is known for its potent insecticidal, acaricidal, and nematocidal properties .
Wissenschaftliche Forschungsanwendungen
Lepimectin A4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung von makrozyklischen Laktonen und deren chemischen Eigenschaften.
Biologie: Untersucht auf seine Auswirkungen auf die Physiologie und das Verhalten von Insekten und Milben.
Medizin: Erfforscht auf sein Potenzial zur Entwicklung neuer Anthelminthika und Antiparasitika.
Industrie: Als Wirkstoff in Insektiziden und Akariziden für landwirtschaftliche und gartenbauliche Anwendungen eingesetzt
5. Wirkmechanismus
Lepimectin A4 übt seine Wirkung aus, indem es als allosterischer Modulator von Glutamat-gesteuerten Chloridkanälen (GluCl) wirkt. Es bindet an diese Kanäle und verstärkt deren Aktivität, was zu einem Einstrom von Chloridionen in die Zellen führt. Dies führt zu einer Hyperpolarisation der Zellmembran, was zu einer Lähmung und zum Tod der Zielorganismen führt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lepimectin A4 is synthesized from 15-hydroxy-5-ketomilbemycin A3/A4. The synthetic route involves coupling 15-hydroxy-5-ketomilbemycin A3/A4 with methoxyiminophenylacetic acid, followed by reduction with sodium borohydride . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, dimethylformamide, or dimethyl sulfoxide .
Industrial Production Methods: Commercially, lepimectin is produced as a mixture of lepimectin A3 and A4. The production process involves controlled fermentation of Streptomyces species, followed by extraction and purification of the desired compounds .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lepimectin A4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lepimectin A4 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in Lepimectin A4 vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten in das Lepimectin A4-Molekül einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.
Substitution: Verschiedene organische Reagenzien können je nach gewünschtem Substituenten verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Lepimectin A4 .
Wirkmechanismus
Lepimectin A4 exerts its effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCl). It binds to these channels and enhances their activity, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the target organisms .
Vergleich Mit ähnlichen Verbindungen
Lepimectin A4 ähnelt anderen Milbemycin-Derivaten wie Milbemycin A3, Milbemycinoxim und Latidectin. Es ist einzigartig in seinen spezifischen strukturellen Modifikationen und seinen starken insektiziden und akariziden Eigenschaften .
Ähnliche Verbindungen:
- Milbemycin A3
- Milbemycinoxim
- Latidectin
Lepimectin A4 zeichnet sich durch seine verbesserte Wirksamkeit und sein breiteres Wirkungsspektrum gegen verschiedene Schädlinge aus .
Eigenschaften
CAS-Nummer |
171249-05-1 |
|---|---|
Molekularformel |
C41H53NO10 |
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate |
InChI |
InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34+/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |
InChI-Schlüssel |
HICUREFSAIZXFQ-CAEDSYAOSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Kanonische SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)












